Ethyl 4-phenylbut-2-ynoate
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Overview
Description
Ethyl 4-phenylbut-2-ynoate: is an organic compound with the molecular formula C12H12O2. It is an ester derived from 4-phenylbut-2-ynoic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-phenylbut-2-ynoate can be synthesized through several methods. One common approach involves the esterification of 4-phenylbut-2-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-phenylbut-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or Grignard reagents can facilitate substitution reactions.
Major Products:
Oxidation: 4-phenylbut-2-ynoic acid or 4-phenylbutan-2-one.
Reduction: 4-phenylbut-2-yn-1-ol or 4-phenylbutane.
Substitution: Various substituted phenylbut-2-ynoates.
Scientific Research Applications
Ethyl 4-phenylbut-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: this compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 4-phenylbut-2-ynoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 4-phenylbut-2-ynoic acid and ethanol. This hydrolysis reaction is catalyzed by esterases and other enzymes in biological systems. The resulting acid can further participate in metabolic processes or act as a precursor for other bioactive molecules .
Comparison with Similar Compounds
Ethyl 2-butynoate: Another ester with a similar structure but different substitution pattern.
Methyl 4-phenylbut-2-ynoate: A methyl ester analog of this compound.
Phenylbut-2-ynoic acid: The parent acid of this compound
Uniqueness: this compound is unique due to its specific ester structure and the presence of a phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 4-phenylbut-2-ynoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCCQRCYCSPLDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96417-50-4 |
Source
|
Record name | ethyl 4-phenylbut-2-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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